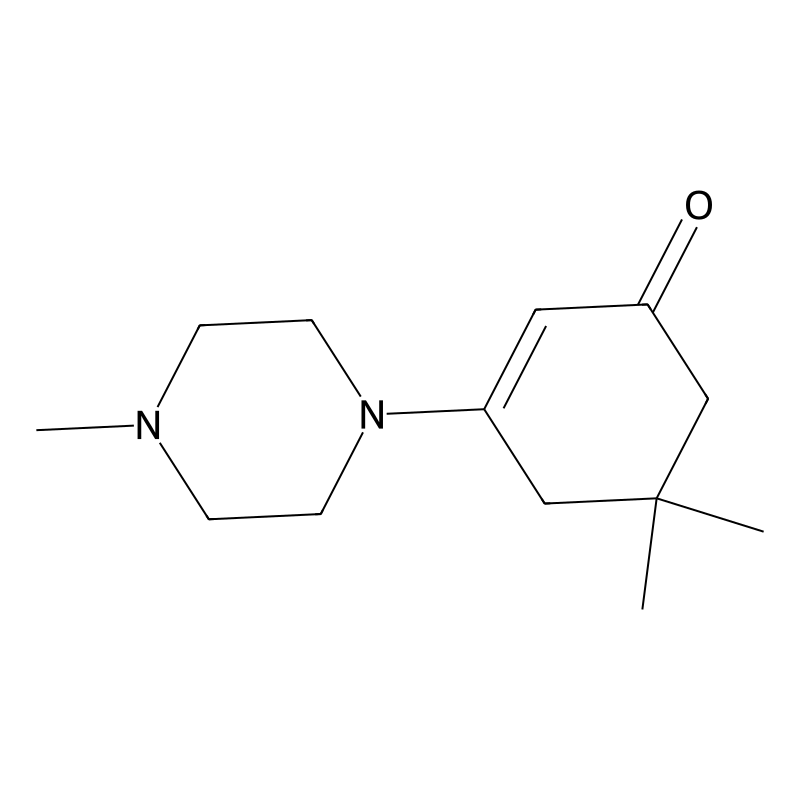

5,5-Dimethyl-3-(4-methylpiperazin-1-yl)cyclohex-2-en-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5,5-Dimethyl-3-(4-methylpiperazin-1-yl)cyclohex-2-en-1-one is a synthetic organic compound with the molecular formula C13H22N2O and a molecular weight of 222.33 g/mol. This compound features a cyclohexene ring substituted with a dimethyl group and a 4-methylpiperazine moiety, making it structurally intriguing for various applications in medicinal chemistry and pharmacology. Its unique structure allows for potential interactions with biological targets, which has garnered interest in research settings .

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.

- Work in a fume hood to avoid inhalation of unknown vapors.

- Be familiar with general laboratory safety procedures.

- Nucleophilic Addition: The carbonyl group in the enone can react with nucleophiles, leading to the formation of alcohols or other functional groups.

- Aldol Condensation: Under basic conditions, it may participate in aldol reactions, forming β-hydroxy ketones.

- Hydrogenation: The double bond in the cyclohexene ring can be hydrogenated to form saturated derivatives.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further study.

Research indicates that 5,5-Dimethyl-3-(4-methylpiperazin-1-yl)cyclohex-2-en-1-one exhibits various biological activities. Preliminary studies suggest potential antidepressant and anxiolytic effects, likely due to its interaction with neurotransmitter systems. The presence of the piperazine group is often associated with enhanced binding affinity to serotonin receptors, which may contribute to its pharmacological profile . Additionally, this compound's structure allows for exploration in other therapeutic areas, including analgesics and anti-inflammatory agents.

The synthesis of 5,5-Dimethyl-3-(4-methylpiperazin-1-yl)cyclohex-2-en-1-one typically involves multi-step organic reactions:

- Formation of Cyclohexene Derivative: Starting from cyclohexanone or similar precursors, cyclization reactions can be employed.

- Alkylation: The introduction of the 4-methylpiperazine moiety can be achieved through alkylation methods using appropriate reagents.

- Functional Group Modification: Further modifications may include oxidation or reduction steps to achieve the desired functional groups.

Each step must be optimized for yield and purity to ensure the final product's effectiveness for research purposes .

5,5-Dimethyl-3-(4-methylpiperazin-1-yl)cyclohex-2-en-1-one has several potential applications:

- Pharmaceutical Research: Its structural features make it a candidate for drug development targeting central nervous system disorders.

- Chemical Biology: It can serve as a tool compound in studying receptor interactions and signaling pathways.

- Synthetic Chemistry: Useful as an intermediate in synthesizing more complex molecules due to its reactive functional groups.

Interaction studies involving 5,5-Dimethyl-3-(4-methylpiperazin-1-yl)cyclohex-2-en-1-one focus on its binding affinity to various receptors. Notably, studies have shown interactions with serotonin receptors and dopamine receptors, which are crucial for understanding its potential therapeutic effects. These interactions are often assessed using techniques like radiolabeled ligand binding assays and functional assays in cell lines expressing target receptors .

Several compounds share structural similarities with 5,5-Dimethyl-3-(4-methylpiperazin-1-yl)cyclohex-2-en-1-one. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5,5-Dimethyl-3-(4-bromophenyl)cyclohex-2-en-1-one | C13H15BrO | Bromine substitution enhances lipophilicity |

| 5,5-Dimethyl-3-(4-nitrophenyl)cyclohex-2-en-1-one | C13H15NO2 | Nitro group introduces electron-withdrawing effects |

| 5-Methyl-3-(pent-4-en-1-yl)cyclohex-2-en-1-one | C12H18O | Different alkyl chain influences reactivity |

| 5,5-Dimethyl-3-(piperidin-4-ylmethyl)aminocyclohex-2-en- | C14H24N2O | Piperidine instead of piperazine alters receptor binding |

The unique combination of the dimethyl group and the piperazine moiety in 5,5-Dimethyl-3-(4-methylpiperazin-1-yl)cyclohex-2-en-1-one distinguishes it from these compounds by potentially enhancing its pharmacological properties while maintaining structural integrity suitable for further modifications .